![molecular formula C20H24N4 B1417586 N-(4-メチルベンジル)-1'H-スピロ[ピペリジン-4,2'-キノキサリン]-3'-アミン CAS No. 1172949-94-8](/img/structure/B1417586.png)
N-(4-メチルベンジル)-1'H-スピロ[ピペリジン-4,2'-キノキサリン]-3'-アミン
概要
説明
“N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a quinoxaline moiety (a type of heterocyclic compound), and an amine group .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where two fragments are joined together, usually by a metal-catalyzed process . The specific synthesis route for this compound would depend on the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of functional groups like amines and aromatic rings could make it susceptible to reactions like acylation, alkylation, and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be predicted based on the compound’s structure . These properties can affect how the compound behaves in different environments and how it can be handled and stored .科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、医薬品化学において、さまざまな医薬品のための構成要素として重要な役割を果たしています。問題の化合物は、さまざまな分子内および分子間反応を受けて、生物活性誘導体を形成することができます。これらの誘導体は、アルカロイドを含む20種類以上の医薬品クラスに存在しています .
抗菌剤の開発
ピペリジンの構造モチーフは、しばしば抗菌作用を持つ化合物に見られます。「N-(4-メチルベンジル)-1'H-スピロ[ピペリジン-4,2'-キノキサリン]-3'-アミン」のピペリジンコアを修飾することで、研究者はさまざまな細菌種に対して有効な新規抗菌剤を合成することができます .
神経薬理学的調査
ピペリジン誘導体は、神経薬理学的薬剤としての可能性を示しています。この化合物は、神経学的疾患の研究および潜在的な治療に役立つ、選択的なN-メチル-D-アスパラギン酸(NMDA)受容体拮抗薬を開発するために使用できます .
作用機序
Target of Action
The primary target of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is crucial in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
The compound catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .
Biochemical Pathways
The compound affects the FAS-II pathway , which is involved in the elongation of fatty acids . By reducing the double bond of 2-trans-enoyl-[acyl-carrier protein], it plays a key role in the synthesis of long-chain fatty acids .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and capable of penetrating the brain
Result of Action
The result of the compound’s action is the production of long-chain fatty acids through the FAS-II pathway . These fatty acids are essential components of cell membranes and play a crucial role in various cellular functions.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including enoyl-[acyl-carrier-protein] reductase, which is involved in the fatty acid elongation cycle of the FAS-II pathway . The interaction with this enzyme suggests that N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may influence lipid metabolism and related biochemical processes.
Cellular Effects
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it has been reported to affect the cell cycle, particularly by arresting cells in the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of action of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of enoyl-[acyl-carrier-protein] reductase, thereby affecting the fatty acid elongation cycle . Additionally, it may interact with other proteins and enzymes involved in cellular signaling pathways, leading to alterations in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine vary with different dosages in animal models. Research has demonstrated that low to moderate doses of this compound can have therapeutic effects, such as inhibiting tumor growth in cancer models . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the fatty acid elongation cycle by inhibiting enoyl-[acyl-carrier-protein] reductase . Additionally, it may influence other metabolic processes, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine exhibits specific subcellular localization, which affects its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of N-(4-Methylbenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-6-8-16(9-7-15)14-22-19-20(10-12-21-13-11-20)24-18-5-3-2-4-17(18)23-19/h2-9,21,24H,10-14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICHFPOTDRFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



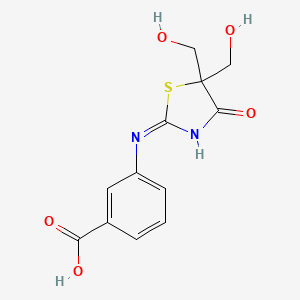
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
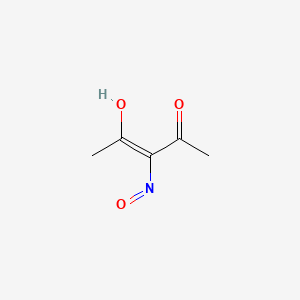
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)
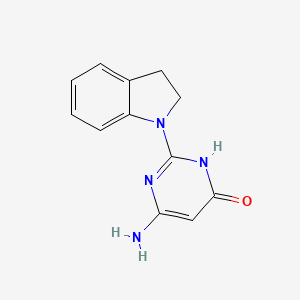
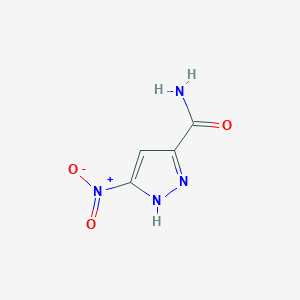
![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)
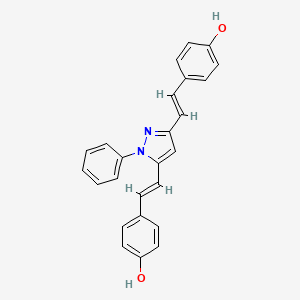


![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)